4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
Overview
Description
4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a tetrahydroquinoline ring.
Mechanism of Action
Target of Action
The trifluoromethyl group is often used in drug design to enhance certain properties such as lipophilicity, metabolic stability, and potency .
Mode of Action
Without specific information on “4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline”, it’s difficult to describe its exact mode of action. The trifluoromethyl group can enhance the binding affinity of a drug to its target, potentially leading to increased potency .
Biochemical Pathways
Organofluorine compounds, including those with trifluoromethyl groups, can be biotransformed by microorganisms, potentially leading to the production of fluorometabolites .
Pharmacokinetics
The trifluoromethyl group can enhance the metabolic stability of a drug, potentially affecting its pharmacokinetics .
Result of Action
Without specific information on “this compound”, it’s difficult to describe the molecular and cellular effects of its action. The trifluoromethyl group can enhance the potency of a drug, potentially leading to more pronounced effects .
Action Environment
The trifluoromethyl group can enhance the stability of a drug, potentially making it more resistant to environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with appropriate N-arylsydnone derivatives under mild conditions . This reaction is carried out in the presence of copper(II) triflate and phenanthroline in acetonitrile at 35°C, yielding the desired product with high regioselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Comparison with Similar Compounds
4-Trifluoromethyl-2-anilinoquinoline: Known for its anti-cancer properties targeting SGK1.
Trifluoromethyl pyrazoles: Used in pharmaceuticals and agrochemicals for their diverse biological activities.
Trifluoromethyl ketones: Valuable synthetic targets in the construction of fluorinated pharmacons.
Uniqueness: 4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of a tetrahydroquinoline ring and a trifluoromethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9/h1-4,8,14H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSJJHZOMXZVMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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